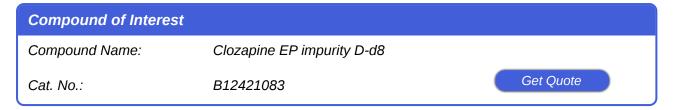


Application Note: Quantitative Analysis of Clozapine Impurities Using a Deuterated Standard

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of known impurities in Clozapine active pharmaceutical ingredient (API) and pharmaceutical formulations. The method utilizes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with a deuterated internal standard (Clozapine-d4) to ensure accuracy and precision. This method is crucial for quality control, stability studies, and regulatory submissions, enabling the reliable monitoring of impurities that may impact the safety and efficacy of the final drug product.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1] The manufacturing process and storage of Clozapine can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory agencies require stringent control and monitoring of these impurities to ensure the quality, safety, and efficacy of the pharmaceutical product.

The use of a stable isotope-labeled internal standard, such as Clozapine-d4, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in



sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of target analytes.[4] This application note provides a comprehensive methodology for the simultaneous determination of key Clozapine impurities.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Clozapine impurities.



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Caption: Experimental workflow for Clozapine impurity analysis.

Experimental Protocols Materials and Reagents

- Clozapine API and Impurity Reference Standards (e.g., Clozapine Impurity A, B, C, Desmethylclozapine, Clozapine N-oxide)
- Clozapine-d4 (Deuterated Internal Standard)
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ammonium Formate (LC-MS Grade)
- Ultrapure Water



Standard and Sample Preparation

- Internal Standard (IS) Stock Solution (100 $\mu g/mL$): Accurately weigh and dissolve 10 mg of Clozapine-d4 in 100 mL of methanol.
- Working IS Solution (1 μg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
- Standard Stock Solutions (100 μg/mL): Prepare individual stock solutions of Clozapine and each impurity by dissolving 10 mg in 100 mL of methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solutions with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the working IS solution to a final concentration of 100 ng/mL.
- Sample Preparation:
 - API: Accurately weigh 10 mg of Clozapine API, dissolve in 10 mL of methanol. Dilute 100 μL of this solution to 10 mL with 50:50 (v/v) acetonitrile:water. Spike with the working IS solution to a final concentration of 100 ng/mL.
 - Formulation (Tablets): Weigh and finely powder a representative number of tablets.
 Accurately weigh a portion of the powder equivalent to 10 mg of Clozapine and proceed as for the API sample preparation.

LC-MS/MS Conditions



Parameter	Condition
LC System	Agilent 1290 Infinity II LC System or equivalent
Column	ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
MS System	Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300 °C
Gas Flow	5 L/min
Nebulizer	45 psi
Sheath Gas Temp	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Clozapine and its impurities.



Compound	Precursor lon (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (V)
Clozapine	327.1	270.1	192.1	25
Clozapine-d4 (IS)	331.1	272.1	192.1	25
Desmethylclozap ine	313.1	192.1	270.1	30
Clozapine N- oxide	343.1	270.1	256.1	20
Clozapine Impurity A	245.1	199.1	165.1	20
Clozapine Impurity B	619.2	326.1	293.1	35
Clozapine Impurity C	313.1	244.1	217.1	25

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Range

Compound	Linear Range (ng/mL)	R²	
Desmethylclozapine	1 - 1000	> 0.998	
Clozapine N-oxide	1 - 1000	> 0.997	
Clozapine Impurity A	1 - 1000	> 0.995	
Clozapine Impurity B	5 - 1000	> 0.995	
Clozapine Impurity C	1 - 1000	> 0.996	



Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Compound	LOD (ng/mL)	LOQ (ng/mL)
Desmethylclozapine	0.3	1.0
Clozapine N-oxide	0.5	1.5
Clozapine Impurity A	0.5	1.5
Clozapine Impurity B	1.5	5.0
Clozapine Impurity C	0.4	1.2

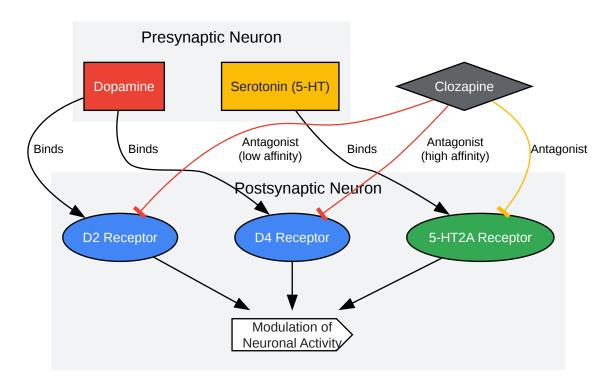
Table 3: Accuracy and Precision

Compound	Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
Desmethylclozapine	10	98.5	4.2
500	101.2	2.1	
900	99.8	1.8	
Clozapine N-oxide	10	97.9	5.1
500	102.5	2.5	
900	100.4	2.0	_

Clozapine Signaling Pathway

Clozapine's unique antipsychotic profile is attributed to its complex interaction with multiple neurotransmitter receptors, primarily in the dopaminergic and serotonergic systems.[5][6]





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Caption: Simplified Clozapine signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust solution for the quantitative analysis of Clozapine impurities. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for routine quality control and regulatory purposes in the pharmaceutical industry. The detailed protocol and performance data presented herein can be readily implemented in analytical development and quality control laboratories.

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